Fosaprepitant Morpholine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H19ClF7NO2 |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1 |
InChI Key |
DWCCMKXSGCKMJF-VROPXZTASA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Mechanistic Research on Neurokinin 1 Receptor Antagonism
Aprepitant's Selective High-Affinity Binding to Human Substance P/Neurokinin 1 (NK1) Receptors
Research has firmly established that aprepitant (B1667566) demonstrates selective, high-affinity binding to human NK1 receptors. drugbank.com In radioligand binding assays, aprepitant potently displaces substance P from cloned human NK1 receptors with a high degree of affinity. mdpi.comselleckchem.com The inhibitory constant (IC50) for aprepitant at the human NK1 receptor has been consistently reported in the sub-nanomolar range, indicating a very strong binding interaction. mdpi.comtandfonline.com For instance, studies have reported IC50 values of approximately 0.1 nM to 0.12 nM. mdpi.comresearchgate.net
Table 1: Binding Affinity of Aprepitant for the Human NK1 Receptor
| Compound | Receptor | Binding Affinity (IC50) |
| Aprepitant | Human NK1 Receptor | 0.1 nM - 0.12 nM mdpi.comresearchgate.net |
Receptor Selectivity Profile
Aprepitant's mechanism is characterized by its high degree of selectivity for the NK1 receptor. mdpi.com It has been shown to have little to no affinity for other receptors that are targets for existing antiemetic therapies, including serotonin (B10506) (5-HT3), dopamine (B1211576), and corticosteroid receptors. drugbank.comnih.govdrugbank.com This specificity minimizes off-target effects. In competitive binding assays, aprepitant's affinity for the human NK1 receptor is substantially greater than for other neurokinin receptor subtypes, such as NK2 and NK3. mdpi.com
Specifically, aprepitant has been found to be approximately 3,000-fold more selective for the human NK1 receptor compared to the human NK3 receptor and about 45,000-fold more selective when compared to the human NK2 receptor. mdpi.com
Table 2: Receptor Selectivity Profile of Aprepitant
| Receptor Subtype | Binding Affinity (IC50) | Selectivity vs. NK1 Receptor |
| Human NK1 | 0.1 nM mdpi.com | - |
| Human NK3 | 300 nM mdpi.com | ~3,000-fold lower affinity |
| Human NK2 | 4,500 nM mdpi.com | ~45,000-fold lower affinity |
| Serotonin (5-HT3) | Little to no affinity drugbank.comresearchgate.net | High Selectivity |
| Dopamine | Little to no affinity drugbank.comresearchgate.net | High Selectivity |
| Corticosteroid | Little to no affinity drugbank.comresearchgate.net | High Selectivity |
Central Nervous System Actions and Blood-Brain Barrier Penetration Studies
A key aspect of aprepitant's mechanism is its ability to act centrally. youtube.com Both animal and human studies have confirmed that aprepitant effectively crosses the blood-brain barrier to exert its effects on NK1 receptors within the central nervous system. nih.govdrugbank.comdrugbank.com This CNS penetration is crucial for its antiemetic action, as it blocks substance P in key brain regions like the area postrema and the nucleus tractus solitarius. nih.govyoutube.com
Positron Emission Tomography (PET) imaging studies in humans have been instrumental in quantifying the extent of aprepitant's action in the brain. nih.gov These investigations have demonstrated that clinically relevant doses of aprepitant lead to high levels of NK1 receptor occupancy in the brain. tandfonline.comnih.gov There is a clear dose- and plasma concentration-related increase in the occupancy of brain NK1 receptors. nih.gov
Studies have shown that therapeutic doses achieve greater than 90% receptor occupancy in the brain, a level considered predictive of clinical efficacy. tandfonline.comnih.gov For example, a single 150 mg intravenous dose of fosaprepitant (B1673561) (which converts to aprepitant) resulted in 100% brain NK1 receptor occupancy at 24 hours and ≥97% occupancy at 48 hours. nih.gov The plasma concentrations of aprepitant required to achieve 50% and 90% occupancy were estimated to be approximately 10 ng/mL and 100 ng/mL, respectively. nih.gov
Table 3: Human Brain NK1 Receptor Occupancy by Aprepitant (from PET Studies)
| Administration | Time Post-Dose | Brain NK1 Receptor Occupancy |
| Single 150 mg IV Fosaprepitant | ~30 minutes (Tmax) | 100% nih.gov |
| Single 150 mg IV Fosaprepitant | 24 hours | 100% nih.gov |
| Single 150 mg IV Fosaprepitant | 48 hours | ≥97% nih.gov |
| Single 150 mg IV Fosaprepitant | 120 hours | 41-75% nih.gov |
| Oral Aprepitant (≥100 mg/day) | 24 hours (trough) | ≥90% nih.gov |
Molecular and Cellular Mechanisms of Antagonism
At the molecular level, aprepitant acts as a non-peptide antagonist, physically blocking the NK1 receptor to prevent its activation by substance P. mdpi.com X-ray crystallography and NMR spectroscopy studies have provided a detailed view of its binding mode. nih.gov
Aprepitant settles into a hydrophobic binding pocket within the receptor, formed by transmembrane helices III, V, and VI. nih.gov The bis-trifluomethyl-phenyl group of the aprepitant molecule inserts deep into this subpocket, serving as an anchor that helps to stabilize the rest of the molecule in an optimal orientation for antagonism. nih.gov This interaction involves multiple hydrogen bonds and hydrophobic interactions with at least 15 amino acid residues of the receptor. nih.gov A key interaction involves the trifluoromethyl groups "pinching" a specific tryptophan residue (W261^6.48), which is believed to inhibit the "toggle switch" motion required for receptor activation. nih.gov By stabilizing the receptor in an inactive state, aprepitant effectively prevents substance P from binding and initiating the downstream signaling cascade that leads to an emetic response. patsnap.comnih.gov
Preclinical Pharmacological and Toxicological Investigations
Animal Model Studies on Emesis Inhibition
The ferret has been a primary animal model for studying chemotherapy-induced emesis due to its emetic response to agents like cisplatin (B142131), which mirrors aspects of the human experience, including both acute and delayed phases of vomiting. nih.govavma.org This model was pivotal in establishing the anti-emetic efficacy of NK1 receptor antagonists. nih.gov
Inhibition of Acute and Delayed Emesis Induced by Chemotherapeutic Agents (e.g., Cisplatin)
Fosaprepitant's efficacy in controlling both acute and delayed emesis induced by chemotherapeutic agents like cisplatin has been established in preclinical models, largely through the action of its active metabolite, aprepitant (B1667566). avma.orgnih.gov Cisplatin administration in ferrets reliably induces a biphasic emetic response, with an acute phase within the first 24 hours and a delayed phase peaking between 48 and 72 hours. nih.gov
Studies in ferrets have demonstrated that NK1 receptor antagonists are effective in antagonizing cisplatin-induced emesis. nih.gov While specific data tables for fosaprepitant (B1673561) in these models are not extensively detailed in publicly available literature, the principle of its action is based on its rapid conversion to aprepitant. nih.gov Preclinical studies with aprepitant have shown significant inhibition of both acute and delayed vomiting episodes in ferrets treated with cisplatin. nih.gov The ferret model has been crucial in demonstrating that NK1 receptor antagonists inhibit emesis through central actions, as these drugs cross the blood-brain barrier and occupy brain NK1 receptors.
The Suncus murinus (house musk shrew) is another animal model used to study the mechanisms of cisplatin-induced emesis. frontiersin.org In these animals, cisplatin induces both acute and delayed emetic episodes, providing a platform to investigate the action of antiemetic drugs. frontiersin.org
Augmentation of Antiemetic Activity with Co-administered Agents (e.g., 5-HT3 Receptor Antagonists, Corticosteroids)
Preclinical and clinical research has consistently shown that fosaprepitant, through its conversion to aprepitant, augments the antiemetic activity of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists and corticosteroids. nih.govdovepress.com This synergistic effect is the foundation of current combination therapies for the prevention of chemotherapy-induced nausea and vomiting (CINV). nih.gov
In animal models, the combination of an NK1 receptor antagonist with a 5-HT3 receptor antagonist and a corticosteroid provides superior protection against cisplatin-induced emesis compared to any of the agents alone. nih.gov This is because they target different pathways involved in the emetic reflex. 5-HT3 receptor antagonists are particularly effective against acute emesis, while NK1 receptor antagonists have a significant impact on both acute and, notably, the delayed phase of emesis. nih.gov
Non-Emetic Pharmacological Effects in Animal Models
Beyond its well-established antiemetic properties, the pharmacological profile of fosaprepitant has been explored in other therapeutic areas in preclinical settings, primarily focusing on its role as an NK1 receptor antagonist.
Modulation of Morphine-Induced Antinociception and Tolerance in Rodent Models
The role of Substance P and its NK1 receptor in pain transmission has prompted investigations into the potential analgesic effects of NK1 receptor antagonists. A study in Sprague-Dawley rats investigated the effect of fosaprepitant on morphine-induced antinociception and the development of tolerance. clinicaltrials.gov
In this model, repeated administration of morphine alone led to the development of tolerance, as evidenced by a decreasing antinociceptive effect over time. clinicaltrials.gov However, the co-administration of fosaprepitant with morphine was found to attenuate the development of this tolerance and enhance the antinociceptive effect of morphine. clinicaltrials.gov
Data derived from a study on the effects of fosaprepitant on morphine-induced antinociception in rats. The pain threshold was assessed using the hot plate test, with a higher latency indicating a greater antinociceptive effect. The data demonstrates that the combination of morphine and fosaprepitant delayed the onset of tolerance compared to morphine alone. clinicaltrials.gov
Investigation of Substance P and Calcitonin Gene-Related Peptide (CGRP) in Pain Pathways
Substance P is a key neuropeptide involved in the transmission of pain signals at the spinal level. clinicaltrials.gov Calcitonin gene-related peptide (CGRP) is another neuropeptide often co-localized with Substance P in primary nociceptive afferents and is involved in central sensitization. clinicaltrials.gov
In the aforementioned study on morphine antinociception, the expression of Substance P and CGRP in the spinal cords of the rats was evaluated. clinicaltrials.gov The group receiving the combination of morphine and fosaprepitant showed a significant increase in the expression of Substance P in the superficial laminae of the spinal cord compared to the control, morphine-only, and fosaprepitant-only groups. clinicaltrials.gov The researchers hypothesized that the increased expression of Substance P in the combination group could be linked to a decreased release of the neuropeptide from presynaptic terminals due to the antagonistic action of fosaprepitant at the postsynaptic NK1 receptors. clinicaltrials.gov
Quantitative image analysis of neuropeptide expression in the spinal cord of rats following different treatment regimens. The data indicates a significant increase in Substance P expression in the group treated with both morphine and fosaprepitant. clinicaltrials.gov
Preclinical Toxicology Assessments
Comprehensive nonclinical pharmacology, pharmacokinetics, general toxicology, genotoxicity, reproductive toxicity, and carcinogenicity studies have been conducted for fosaprepitant and its active moiety, aprepitant. clinicaltrials.gov According to regulatory reviews, these preclinical studies have not raised any significant safety concerns. clinicaltrials.gov
Safety pharmacology and repeat-dose toxicology studies specifically with fosaprepitant did not indicate any safety issues. clinicaltrials.gov Furthermore, both fosaprepitant and aprepitant were found to be not genotoxic in a standard battery of genotoxicity assays. clinicaltrials.gov
In two-year carcinogenicity studies conducted in rats and mice with aprepitant, some neoplastic changes were observed in several organs. clinicaltrials.gov Aprepitant had no effect on female or male fertility in rats. clinicaltrials.gov In animal reproduction studies, aprepitant was not teratogenic and did not cause any embryo-fetal toxicity in rats or rabbits. clinicaltrials.gov It also had no adverse effects on the pre- and post-natal development of rats. clinicaltrials.gov The toxicological profile of aprepitant/fosaprepitant has been deemed adequately studied in nonclinical assessments. clinicaltrials.gov
Single and Repeated Dose Toxicity Studies in Animal Models
Single and repeated dose toxicity studies were conducted to characterize the potential adverse effects of fosaprepitant following acute and chronic exposure. Intravenous administration of fosaprepitant in rats and dogs resulted in a near-proportional increase in the plasma concentration of the active moiety, aprepitant, at lower doses. nih.gov However, at higher doses (25 mg/kg in the rat and 2 and 32 mg/kg in the dog), nonlinear kinetics were observed, which may suggest saturation of aprepitant elimination pathways. nih.gov
Comprehensive safety pharmacology and repeat-dose toxicology studies with fosaprepitant did not reveal any significant safety concerns. fda.gov In a 4-week intravenous repeated-dose toxicity study in rats with gadobendate dimeglumine, the No-Observed-Adverse-Effect Level (NOAEL) for dimeglumine was determined to be 118 mg/kg/day. fda.gov
| Study Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Single and Repeated Dose Toxicity | Not specified in source | Did not raise any safety concerns. | fda.gov |
| Intravenous Administration Kinetics | Rat, Dog | Showed near-proportional increase in aprepitant at lower doses; nonlinear kinetics at higher doses suggesting saturation of elimination. | nih.gov |
Genotoxicity Evaluations (In Vitro and In Vivo)
A standard battery of genotoxicity assays was conducted to assess the potential of fosaprepitant and its active metabolite, aprepitant, to induce genetic mutations or chromosomal damage. The results from these comprehensive evaluations showed that neither fosaprepitant nor aprepitant were genotoxic. fda.gov The standard battery for genotoxicity testing typically includes assessments for gene mutation in bacteria, in vitro cytogenetic evaluation in mammalian cells, and an in vivo genotoxicity assay in rodents.
| Compound | Assay Type | Result | Reference |
|---|---|---|---|
| Fosaprepitant | Standard Genotoxicity Battery (In Vitro & In Vivo) | Not Genotoxic | fda.gov |
| Aprepitant | Standard Genotoxicity Battery (In Vitro & In Vivo) | Not Genotoxic | fda.gov |
Carcinogenesis Studies (with Aprepitant) in Rodent Models
Long-term carcinogenicity studies are critical for evaluating the tumorigenic potential of a new chemical entity. Two-year carcinogenicity studies were conducted with the active metabolite, aprepitant, in rodent models. fda.gov In these studies, neoplastic changes were observed in several organs. fda.gov
| Compound | Study Duration | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| Aprepitant | 2 years | Rodents | Neoplastic changes were observed in several organs. | fda.gov |
Reproductive and Developmental Toxicity Studies in Animal Models
The effects of the drug on fertility, embryo-fetal development, and pre- and post-natal development were assessed in animal models. Since fosaprepitant is rapidly converted to aprepitant, the reproductive toxicity studies were conducted with oral aprepitant. fda.gov
In studies with rats, aprepitant did not affect fertility or general reproductive performance in males or females at doses up to 1000 mg/kg twice daily. fda.gov
Embryo-fetal development studies were conducted in both rats and rabbits. fda.gov Aprepitant was administered during the period of organogenesis. fda.gov No embryo-fetal lethality or malformations were observed at any dose level in either species. fda.gov The exposures (AUC) in pregnant rats and rabbits at the highest doses were approximately equivalent to the exposure at the recommended human dose of 150 mg. fda.gov It was also determined that aprepitant crosses the placenta in rats and rabbits. fda.gov Furthermore, aprepitant showed no adverse effects on the pre- and post-natal development in rats. fda.gov
| Study Type | Animal Model | Compound Administered | Key Findings | Reference |
|---|---|---|---|---|
| Fertility and General Reproduction | Rat | Aprepitant | No effects on male or female fertility or general reproductive performance. | fda.gov |
| Embryo-fetal Development | Rat, Rabbit | Aprepitant | Not teratogenic and did not cause embryo-fetal toxicity. No malformations or lethality observed. | fda.gov |
| Pre- and Post-natal Development | Rat | Aprepitant | No adverse effects observed. | fda.gov |
Pharmacokinetic Research in Animal Models
Absorption and Distribution Profiles of Fosaprepitant (B1673561) and Aprepitant (B1667566) in Animal Systems
Fosaprepitant, a water-soluble prodrug, is designed for intravenous administration and undergoes rapid and complete conversion to its active moiety, aprepitant. nih.gov Studies in animal models are crucial for understanding the initial pharmacokinetic phases of this conversion and the subsequent distribution of aprepitant.
In vitro investigations using rat and dog liver microsomes demonstrate the rapid metabolism of fosaprepitant, with only 3% of the prodrug remaining after a 15-minute incubation period. researchgate.net This swift conversion is a key characteristic of the drug's design, ensuring that the pharmacological effects are attributable to aprepitant. nih.govresearchgate.net
Following its formation, aprepitant exhibits notable distribution characteristics in animal models. A significant finding from animal and positron emission tomography (PET) studies is that aprepitant readily crosses the blood-brain barrier to occupy neurokinin-1 (NK1) receptors in the brain. nih.govresearchgate.net It also demonstrates the ability to cross the placenta in animal models. nih.gov In contrast, due to its charge and size, the prodrug fosaprepitant is not predicted to cross the blood-brain barrier. researchgate.netnih.gov
Pharmacokinetic studies in rats and dogs have revealed non-linear kinetics for aprepitant, particularly at higher doses. researchgate.netnih.gov Intravenous administration of fosaprepitant at lower doses (1 and 8 mg/kg in rats; 0.2 mg/kg in dogs) results in a nearly proportional increase in aprepitant exposure. researchgate.netnih.gov However, at higher doses (25 mg/kg in rats; 2 and 32 mg/kg in dogs), a greater-than-proportional increase in the area under the curve (AUC) for aprepitant is observed, suggesting that the elimination pathways for aprepitant become saturated. researchgate.netnih.gov
Excretion Mechanisms in Animal Models
Following extensive biotransformation, the metabolites of aprepitant are eliminated from the body through various routes. Studies involving radiolabeled [14C]aprepitant in rats and dogs have shown that the parent drug is metabolized so completely that no unchanged aprepitant is detected in the urine of either species. researchgate.net
The excretion route appears to be dependent on the metabolic pathway. researchgate.net
Fecal Excretion : Metabolites resulting from N-dealkylation and subsequent reactions are primarily eliminated in the feces. researchgate.net
Urinary Excretion : Products of O-dealkylation are predominantly eliminated in the urine. researchgate.net
Furthermore, research has identified the presence of aprepitant glucuronide in the bile of rats. researchgate.net However, this metabolite was absent in the feces, a finding that suggests the possibility of enterohepatic recycling of the parent drug following deconjugation in the intestine. researchgate.net
Pharmacokinetic Interactions in Preclinical Models
Aprepitant's metabolic profile, specifically its relationship with the cytochrome P450 system, makes it a subject of preclinical investigation for potential drug-drug interactions. nih.govnih.gov As aprepitant is both a substrate and a moderate inhibitor of CYP3A4, it has the potential to affect the clearance of other drugs that are metabolized by this same enzyme. nih.govnih.gov
Preclinical assessments and in vitro data form the basis for predicting and managing these interactions. nih.govnih.gov The inhibition of CYP3A4 by aprepitant can lead to increased plasma concentrations of co-administered CYP3A4 substrates. nih.govnih.gov For instance, the well-documented interaction with dexamethasone, a CYP3A4 substrate, where aprepitant increases its systemic exposure, is founded on this mechanism. nih.gov
Concerns about interactions with chemotherapeutic agents, many of which are CYP3A4 substrates, have been a focus. nih.gov However, preclinical and clinical studies have suggested that no clinically relevant interactions exist with certain agents like intravenous cyclophosphamide, docetaxel, and vinorelbine. nih.govnih.gov Nonetheless, the potential for interaction remains a key consideration, particularly for new agents that are extensively metabolized by CYP3A4. nih.gov
| Mechanism | Description | Potential Consequence | Reference |
|---|---|---|---|
| CYP3A4 Inhibition | Aprepitant is a moderate inhibitor of the CYP3A4 isoenzyme. | Increased plasma concentrations and exposure (AUC) of co-administered drugs that are substrates of CYP3A4. | nih.govnih.govnih.gov |
| CYP3A4 Induction | Aprepitant has been shown to also induce CYP3A4 upon chronic dosing. | Decreased exposure to CYP3A4 substrates with long-term administration. | nih.gov |
Effects on CYP3A4 Substrates and Modulators (Inducers/Inhibitors) in Animal Models
Research in animal models has established that aprepitant is a substrate and a moderate, dose-dependent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govfda.gov The metabolic profile of aprepitant has been found to be qualitatively similar across rats, dogs, and humans, with N-dealkylation being a primary metabolic pathway. nih.govfda.gov
Studies in rats and dogs have detailed the metabolism and excretion of aprepitant. Following administration, aprepitant was extensively metabolized, with several oxidative metabolites identified in the plasma of both species. nih.gov The conversion of the prodrug fosaprepitant to active aprepitant is rapid in rats, with a half-life of approximately 30 minutes, whereas it is slower in dogs. nih.gov Pharmacokinetic analyses in these models revealed nonlinear kinetics at higher doses, suggesting saturation of aprepitant's elimination pathways, which are primarily mediated by CYP3A4. nih.gov
While specific quantitative data on the interaction of aprepitant with CYP3A4 substrates (like midazolam) in animal models is not extensively detailed in publicly available literature, in vitro studies with human liver microsomes and in vivo human studies have consistently shown moderate inhibition. fda.govnih.gov For instance, co-administration in humans leads to a significant increase in the plasma concentration of orally administered midazolam. nih.gov An important mechanistic insight derived from these studies is that aprepitant appears to have a more potent inhibitory effect on orally administered CYP3A4 substrates compared to intravenous ones, indicating that a significant portion of the inhibition occurs at the intestinal level during first-pass metabolism. fda.gov Furthermore, a pharmacology review noted that oral administration of aprepitant in mice led to a moderate induction of general P450 enzyme activity in the liver. fda.gov
Table 1: Pharmacokinetic Parameters of Aprepitant (from Fosaprepitant) in Animal Models
| Species | Dose (Fosaprepitant) | Key Findings | Reference |
| Rat | 1 and 8 mg/kg (IV) | Near proportional increase in aprepitant AUC. | nih.gov |
| Rat | 25 mg/kg (IV) | Nonlinear kinetics; suggests saturation of elimination. | nih.gov |
| Dog | 0.2 mg/kg (IV) | Near proportional increase in aprepitant AUC. | nih.gov |
| Dog | 2 and 32 mg/kg (IV) | Nonlinear kinetics; suggests saturation of elimination. | nih.gov |
| Ferret | N/A | Fosaprepitant demonstrates antiemetic activity, presumed to be mediated by conversion to aprepitant. | nih.gov |
| Guinea Pig | N/A | Fosaprepitant is equipotent to aprepitant in inhibiting peripheral inflammation. | nih.gov |
Effects on CYP2C9 Substrates and Inducers in Animal Models
In contrast to its inhibitory effects on CYP3A4, aprepitant has been identified as a modest inducer of cytochrome P450 2C9 (CYP2C9). fda.govnih.gov This induction can lead to an increased metabolic rate for drugs that are substrates of this enzyme, potentially reducing their plasma concentrations and efficacy.
A study investigating the interaction between aprepitant and the CYP2C9 substrate gliclazide (B1671584) in both rats and rabbits provides direct animal model evidence for this effect. The research demonstrated that aprepitant significantly influenced the pharmacodynamic and pharmacokinetic properties of gliclazide. In rabbits, co-administration of aprepitant resulted in a significant decrease in the clearance of gliclazide, leading to an increase in its concentration and area under the curve (AUC). researchgate.net The effect was more pronounced with multiple-dose treatment of aprepitant compared to a single dose, which is consistent with the known time-dependent nature of enzyme induction. researchgate.net
While much of the characterization of CYP2C9 induction comes from human studies with substrates like warfarin (B611796) and tolbutamide (B1681337), the findings in rats and rabbits with gliclazide confirm that this mechanism is relevant in preclinical species. nih.govresearchgate.netnih.gov
Table 2: Effect of Aprepitant on Gliclazide Pharmacokinetics in Animal Models
| Animal Model | Aprepitant Treatment | Effect on Gliclazide | Conclusion | Reference |
| Rats | Single and multiple doses | Significantly influenced pharmacodynamic activity. | Aprepitant interacts with gliclazide, affecting its activity. | researchgate.net |
| Rabbits | Single and multiple doses | Significant increase in concentration and AUC; significant decrease in clearance. | Pharmacokinetic interaction confirmed, with a greater effect after multiple doses. | researchgate.net |
Mechanistic Basis for Observed Drug-Drug Interactions
The drug-drug interactions observed with fosaprepitant are attributable to the actions of its active metabolite, aprepitant, on CYP enzymes. The mechanistic basis is twofold, involving both inhibition and induction of different key enzymes.
Rapid Conversion to Active Moiety : Fosaprepitant morpholine (B109124) hydrochloride is a prodrug designed for intravenous administration. It undergoes rapid and complete conversion to aprepitant in the body, a process observed in rats, dogs, and humans. nih.govfda.govnih.gov Therefore, the interaction profile of fosaprepitant is effectively that of aprepitant.
CYP3A4 Inhibition : Aprepitant is a moderate inhibitor of CYP3A4. fda.gov This inhibition appears to be particularly significant for orally co-administered drugs that undergo substantial first-pass metabolism by CYP3A4 in the intestine. By inhibiting intestinal CYP3A4, aprepitant can cause a marked increase in the bioavailability and plasma concentrations of these substrates. fda.gov The effect on intravenously administered CYP3A4 substrates is less pronounced, though still evident. nih.gov
CYP2C9 Induction : Aprepitant is a modest inducer of CYP2C9. nih.govnih.gov Unlike enzyme inhibition, which is often a rapid process, induction involves increased synthesis of the enzyme. This is a time-dependent process, explaining why the effects on CYP2C9 substrates like warfarin and tolbutamide become more apparent several days after the initiation of aprepitant therapy. nih.govnih.gov This induction increases the metabolic clearance of CYP2C9 substrates, leading to lower plasma concentrations. nih.gov
Auto-induction : Chronic administration of aprepitant has been shown to induce its own metabolism, a phenomenon known as auto-induction, which is likely mediated through CYP3A4. fda.gov This can lead to a gradual decrease in aprepitant plasma concentrations over time with sustained dosing. This effect has been observed in humans and is supported by findings in animal models, including ferrets and rats. fda.gov
These distinct and opposing effects on two major drug-metabolizing enzymes underlie the complex drug-drug interaction profile of fosaprepitant.
Synthetic Methodologies and Process Chemistry
Total Synthesis Routes for Fosaprepitant (B1673561)
The industrial synthesis of fosaprepitant invariably begins with aprepitant (B1667566) as the immediate precursor. rhhz.netnih.gov Aprepitant itself is a complex molecule featuring a substituted morpholine (B109124) core and three stereocenters. The conversion of aprepitant to fosaprepitant involves the introduction of a phosphate (B84403) group, which enhances water solubility, making it suitable for intravenous administration. nih.govnih.gov This transformation is a critical step that converts the orally administered aprepitant into its prodrug form, fosaprepitant.
The phosphorylation is typically achieved by reacting aprepitant with a phosphorylating agent. A common method involves the use of tetrabenzyl pyrophosphate (TBPP) in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS). rhhz.net This reaction yields a dibenzyl-protected fosaprepitant intermediate. The benzyl (B1604629) protecting groups are subsequently removed, often via catalytic hydrogenation, to yield fosaprepitant. google.comgoogle.com
The phosphorylation of aprepitant must be regioselective, targeting the nitrogen of the triazolone ring. The structure of aprepitant presents multiple potential sites for phosphorylation. However, the nucleophilicity of the triazolone nitrogen facilitates the desired reaction. The use of a strong base deprotonates the triazolone ring, creating a nucleophilic anion that readily attacks the phosphorylating agent. rhhz.net
The choice of phosphorylating agent and reaction conditions are crucial for achieving high regioselectivity and yield. Agents like tetrabenzyl pyrophosphate are effective for this transformation. rhhz.net Alternative methods for phosphorylation of similar heterocyclic systems exist, such as the Perkow and Arbuzov reactions for O/C phosphorylation of α-chloroketones, but their direct application to aprepitant is not the standard reported method. rsc.org The primary challenge lies in controlling the reaction to prevent phosphorylation at other potential sites on the molecule.
Synthesis of Key Intermediates
The synthesis of aprepitant, and by extension fosaprepitant, relies on the efficient construction of several key intermediates. These intermediates are often chiral and require stereoselective synthesis to ensure the final product has the correct stereochemistry.
One of the most critical intermediates is the chiral alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol . This intermediate provides a key stereocenter and the bis(trifluoromethyl)phenyl group, which is crucial for the compound's activity. Its synthesis is often achieved through the asymmetric reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. researchgate.net
Another vital building block is the morpholine core, specifically (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride . researchgate.net The stereoselective synthesis of this morpholine derivative is a significant challenge and a key focus of process development.
A common precursor to the morpholine ring is (S)-3-(4-Fluorophenyl)morpholin-2-one . researchgate.net This intermediate can be synthesized from ethyl 2-(4-fluorophenyl)-2-oxoacetate through a series of steps including cyclization and resolution.
| Key Intermediate | Synthetic Precursor(s) | Key Transformation(s) |
| (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol | 3,5-bis(trifluoromethyl)acetophenone | Asymmetric reduction |
| (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | (S)-3-(4-Fluorophenyl)morpholin-2-one, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol | Coupling and stereoselective reduction |
| (S)-3-(4-Fluorophenyl)morpholin-2-one | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Cyclization, hydrogenation, resolution |
Morpholine Ring Derivatization and Formation Methodologies
The morpholine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties. nih.gove3s-conferences.org In the synthesis of aprepitant, the formation and derivatization of the morpholine ring are central steps.
One approach to forming the morpholine ring involves the reaction of an amino alcohol with a suitable electrophile. For instance, a three-component coupling of an amino alcohol, 4-fluorophenylboronic acid, and glyoxal (B1671930) has been described for constructing the morpholine core in one step. google.com Other methods include the cyclization of N-substituted vicinal amino alcohols. researchgate.net
Diastereoselective synthesis is crucial to establish the correct stereochemistry of the substituents on the morpholine ring. researchgate.net This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or crystallization-induced diastereomeric resolution.
Derivatization of the morpholine nitrogen is the final step in constructing the aprepitant molecule before phosphorylation. This typically involves the alkylation of the secondary amine of the morpholine ring with a side chain containing the triazolone moiety.
Purification and Isolation Techniques in Fosaprepitant Synthesis
The purification and isolation of fosaprepitant and its salts are critical to ensure the final product meets stringent pharmaceutical standards. Given that fosaprepitant is often produced as the dimeglumine salt, purification techniques are well-established for this form.
Common purification methods include crystallization and chromatography. For fosaprepitant dimeglumine, purification can be achieved by dissolving the crude product in a suitable solvent, such as methanol, and then adding an anti-solvent, like acetone (B3395972) or isopropanol, to induce crystallization. google.comgoogle.com This process helps to remove impurities, including any remaining aprepitant or by-products from the phosphorylation reaction.
High-performance liquid chromatography (HPLC) is a standard analytical technique used to assess the purity of fosaprepitant and to quantify any related substances or impurities. researchgate.net
For the conceptual "Fosaprepitant Morpholine Hydrochloride," purification would likely involve techniques suitable for organic salts. This could include recrystallization from a suitable solvent system. The choice of solvent would be critical to ensure the salt's stability and to effectively remove impurities. Washing the isolated salt with a non-polar solvent could also be employed to remove non-polar impurities. researchgate.net Given the lack of specific literature, these are general principles that would need to be adapted and optimized for this specific compound.
Analytical Chemistry and Quality Control Methodologies
Development and Validation of Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the pharmaceutical analysis of Fosaprepitant (B1673561). nih.govsemanticscholar.org These methods provide the selectivity and sensitivity required to separate Fosaprepitant from its related substances, including process impurities and degradation products. nih.govresearchgate.net
HPLC methods are the cornerstone for the quantitative determination and impurity profiling of Fosaprepitant. researchgate.netresearchgate.net The development of these methods aims to create a single, robust system capable of separating and quantifying all known related compounds and potential degradants. researchgate.net Impurity profiling is a critical aspect of pharmaceutical analysis, as unidentified and potentially toxic impurities present a health hazard. researchgate.netnih.gov Regulatory guidelines often require the structural elucidation of impurities that exceed a 0.1% threshold. nih.gov
Stability-indicating HPLC methods are specifically designed to separate degradation products from the main drug substance, which is essential for evaluating the drug's stability under various stress conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net For instance, studies on Fosaprepitant dimeglumine have shown that Aprepitant (B1667566) is a major degradation impurity. researchgate.net The development of such methods involves testing the formulation under forced degradation conditions to ensure the method's specificity. nih.gov
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for determining related substances in Fosaprepitant. researchgate.nethumanjournals.comorientjchem.org Given that Fosaprepitant and its common impurities are polar molecules, RP-HPLC with its non-polar stationary phase (like C8 or C18) and a polar mobile phase is highly effective. orientjchem.org
Several RP-HPLC methods have been developed and validated for the determination of related substances in Fosaprepitant dimeglumine drug substance and injection formulations. nih.govresearchgate.nethumanjournals.com These methods are designed to be stability-indicating, meaning they can effectively separate the active ingredient from impurities and degradation products generated under stress conditions. nih.govhumanjournals.com The goal is to develop a selective, precise, and robust method suitable for routine quality control laboratory use. researchgate.net
The optimization of chromatographic conditions is crucial for achieving adequate separation and resolution of Fosaprepitant from its impurities. This involves a systematic evaluation of various parameters.
Stationary Phases: A range of columns has been successfully used. Common choices include phenyl- and C18-bonded silica (B1680970) particles. For example, a Unison UK-Phenyl (250mm × 4.6mm, 3μm) column was used for separating related substances, while other methods have utilized NanoChrom C18 (250 mm × 4.6 mm, 5µm), Zorbax Eclipse XDB (250x4.6mm, 5µ), and Supersil ODS-2 (250 × 4.6 mm, 5 µm) columns. nih.govresearchgate.netresearchgate.nethumanjournals.com
Mobile Phases: Mobile phases are typically buffered aqueous solutions mixed with an organic modifier, often run in a gradient elution mode to resolve complex mixtures of impurities. researchgate.nethumanjournals.com Examples include a combination of a phosphoric acid buffer or ammonium (B1175870) dihydrogen phosphate (B84403) buffer as the aqueous phase (Mobile Phase A) and acetonitrile (B52724) or a methanol/acetonitrile mixture as the organic phase (Mobile Phase B). nih.govhumanjournals.com
Detection Wavelengths: The selection of the detection wavelength is based on the UV absorbance maxima of Fosaprepitant and its related compounds. A wavelength of 210 nm is frequently chosen as it offers good absorbance for both the parent drug and its impurities. researchgate.netresearchgate.nethumanjournals.com Another developed method utilized a detection wavelength of 215 nm. researchgate.net
Flow Rate and Temperature: The flow rate is typically maintained around 1.0 to 1.2 mL/min. researchgate.nethumanjournals.com Column temperature is also controlled, often between 25°C and 35°C, to ensure reproducible retention times and peak shapes. nih.govhumanjournals.com
Below is a table summarizing various optimized chromatographic conditions from different studies.
| Parameter | Study 1 humanjournals.com | Study 2 nih.gov | Study 3 researchgate.net | Study 4 researchgate.net |
| Stationary Phase | Unison UK-Phenyl, 3µm (250mm × 4.6mm) | NanoChrom C18, 5µm (250 mm×4.6 mm) | Zorbax Eclipse XDB, 5µ (250x4.6mm) | Supersil ODS-2, 5 µm (250 × 4.6 mm) |
| Mobile Phase A | Phosphoric acid buffer | 0.5 M ammonium dihydrogen phosphate (pH 2.2) and acetonitrile (80:20) | Buffer (3.4g of K2HPO4 in 1000 ml water) and acetonitrile (80:20 v/v) | Mixture of buffer and organic solvents |
| Mobile Phase B | Acetonitrile | Methanol and acetonitrile (70:30) | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient | Gradient | Not Specified |
| Flow Rate | 1.0 ml/min | Not Specified | 1.2 ml/min | Not Specified |
| Detection (UV) | 210 nm | Not Specified | 210 nm | 215 nm |
| Column Temp. | 25°C | 35°C | 30°C | Not Specified |
| Injection Volume | 20 µl | Not Specified | Not Specified | Not Specified |
| Diluent | Not Specified | Not Specified | Water and acetonitrile (50:50 v/v) | Not Specified |
Spectroscopic Analytical Techniques (e.g., UV Spectroscopy)
Ultraviolet (UV) spectroscopy serves as a fundamental analytical tool, primarily in conjunction with HPLC for detection and quantification. researchgate.net The UV detector in an HPLC system measures the absorbance of the column eluent at a specific wavelength. humanjournals.com For Fosaprepitant and its related compounds, evaluation of UV spectra shows that 210 nm is a wavelength of maximum absorbance for the parent compound and its related substances, making it a suitable choice for simultaneous detection in impurity profiling studies. researchgate.netresearchgate.net This ensures that all components of interest provide an adequate response for their quantification. researchgate.net
Method Validation According to Regulatory Guidelines (e.g., ICH Q2)
Any analytical method developed for quality control of a pharmaceutical product must be validated to demonstrate its suitability for the intended purpose. semanticscholar.orgresearchgate.net Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines. nih.govhumanjournals.comeuropa.euich.org These guidelines outline the specific performance characteristics that need to be evaluated. europa.eu The validation process provides documented evidence that the analytical procedure meets the required standards for its application in release and stability testing. europa.euich.org
Validation of an analytical method for Fosaprepitant involves assessing several key parameters to ensure its reliability and consistency. nih.govresearchgate.net
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components. nih.govhumanjournals.com For stability-indicating methods, specificity is demonstrated by subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) and showing that the resulting degradation products are well-resolved from the main peak and from each other. nih.govhumanjournals.com
Linearity: Linearity demonstrates a direct proportional relationship between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. ich.org For impurity determination, the range typically covers from the reporting level of the impurity to 120% of the specification limit. ich.org A minimum of five concentration levels is recommended, and the correlation coefficient (r²) should be close to 0.999. researchgate.netich.org
Accuracy: Accuracy reflects the closeness of the test results to the true value. ich.org It is often determined by recovery studies, where a known amount of impurity is spiked into a sample matrix at different concentration levels (e.g., 3 concentrations with 3 replicates each). ich.org The percentage recovery is then calculated. ich.org For Fosaprepitant impurities, recovery has been reported to be between 90% and 103%. researchgate.net
Precision: This parameter expresses the variability of results from multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org It can be assessed using a minimum of six determinations at 100% of the test concentration or nine determinations across the specified range. ich.org
Intermediate Precision: Expresses within-laboratory variations due to different days, analysts, or equipment. humanjournals.com The precision is typically reported as the Relative Standard Deviation (%RSD), which should be within acceptable limits (e.g., <2.0%). researchgate.net
Ruggedness: This is a measure of the method's reproducibility under a variety of normal test conditions, such as different laboratories, analysts, and instruments. researchgate.nethumanjournals.com It is often evaluated as part of intermediate precision. humanjournals.com
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. nih.govresearchgate.net This provides an indication of its reliability during normal usage. researchgate.net
The table below summarizes the validation parameters as defined by ICH guidelines.
| Validation Parameter | Definition | Common Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity/resolution of analyte from impurities and degradants. |
| Linearity | Proportionality of analyte concentration to the analytical signal. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of test results to the true value. | % Recovery within a specified range (e.g., 90-110%). |
| Precision (%RSD) | Agreement among a series of measurements. | %RSD typically ≤ 2.0% for repeatability and intermediate precision. |
| Ruggedness | Reproducibility under different analysts, instruments, etc. | %RSD within acceptable limits between conditions. |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | System suitability parameters remain within limits; peak resolution is maintained. |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities related to Fosaprepitant, such as Fosaprepitant Morpholine (B109124), these values are determined as part of the validation of stability-indicating high-performance liquid chromatography (HPLC) methods. nih.govhumanjournals.com
A study detailing the validation of a reversed-phase HPLC method for the determination of related substances in Fosaprepitant Dimeglumine established the LOD and LOQ for its impurities. humanjournals.com While specific values for Fosaprepitant Morpholine Hydrochloride are not singled out, the methodology is designed to be sensitive for all potential process and degradation impurities. The determination of these limits is performed in accordance with ICH guidelines. humanjournals.com
In one such validated HPLC method, the LOD and LOQ for related substances of Fosaprepitant Dimeglumine were established to ensure the method's high sensitivity. The detection limits for impurities were found to be in the range of 1.5 to 12.5 ng/mL, with corresponding quantification limits from 3.0 to 37.5 ng/mL. This level of sensitivity is crucial for controlling the quality of the drug substance.
Table 1: Representative LOD and LOQ Values for Fosaprepitant Related Impurities
| Parameter | Value Range |
| Limit of Detection (LOD) | 1.5 - 12.5 ng/mL |
| Limit of Quantification (LOQ) | 3.0 - 37.5 ng/mL |
Note: These values are representative of impurities found in Fosaprepitant Dimeglumine and are established through validated HPLC methods.
Stability-Indicating Methods and Degradation Product Analysis
Stability-indicating analytical methods are crucial for ensuring that any changes in the quality of a drug substance over time, due to environmental factors, can be accurately monitored. These methods are designed to separate the intact drug from its potential degradation products, thus providing a clear picture of its stability. nih.gov For Fosaprepitant, stability-indicating HPLC methods have been developed and validated to assess its impurity profile under various stress conditions. nih.govhumanjournals.com
Forced degradation studies are a key component of developing these methods. dphen1.commedcraveonline.comsapub.org These studies involve subjecting the drug substance to conditions more severe than those it would typically encounter during storage and shipping. The goal is to generate potential degradation products and demonstrate the method's ability to resolve them from the main compound and from each other. medcraveonline.com
Stress Condition Studies (e.g., thermal, hydrolytic, humidity, oxidative, photolytic)
To assess the intrinsic stability of Fosaprepitant and identify its likely degradation pathways, comprehensive stress condition studies are performed. These studies typically include exposure to acidic, basic, and neutral hydrolysis; oxidation; dry heat; and photolytic stress, as recommended by ICH guidelines. nih.govhumanjournals.commedcraveonline.com
In a detailed study on Fosaprepitant Dimeglumine, significant degradation was observed under several stress conditions. The substance was found to be particularly susceptible to degradation under acidic, basic, and oxidative conditions. humanjournals.com Thermal stress also led to the formation of impurities. humanjournals.com Conversely, the drug substance demonstrated stability under photolytic and humidity stress conditions. humanjournals.com
One of the major degradation products identified in these studies is Aprepitant, the active metabolite of Fosaprepitant. humanjournals.com Under basic degradation conditions, an unknown impurity was also observed. humanjournals.com A known related substance, designated as RS-IV, was found to increase significantly under acid, thermal, and photolytic stress. humanjournals.com
Table 2: Summary of Forced Degradation Studies on Fosaprepitant Dimeglumine
| Stress Condition | Observations | Major Degradation Products |
| Acid Hydrolysis | Significant degradation observed. | RS-IV (up to 21.99% increase) |
| Base Hydrolysis | Significant degradation observed. | Unknown impurity at RRT 0.24 (up to 7.24%) |
| Oxidative | Susceptible to degradation. | Aprepitant (RS-III) |
| Thermal | Degradation observed. | RS-IV (up to 7.08% increase) |
| Photolytic | Stable, though some increase in RS-IV (1.59%). | - |
| Humidity | Stable, though some increase in RS-IV (1.40%). | - |
Note: The data is based on forced degradation studies of Fosaprepitant Dimeglumine. RS-III is Aprepitant and RS-IV is another known related substance.
Structure Activity Relationship Sar Studies Centered on the Morpholine Moiety
Morpholine (B109124) as a Privileged Pharmacophore in Bioactive Compounds
The morpholine nucleus is widely recognized in medicinal chemistry as a "privileged pharmacophore," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target by judicious structural modifications. tandfonline.com This six-membered heterocyclic ring containing both an oxygen and a nitrogen atom is a common feature in numerous approved drugs due to its favorable physicochemical and metabolic properties. enamine.net The presence of the morpholine moiety can impart desirable characteristics to a molecule, such as improved solubility, metabolic stability, and the ability to form key interactions with biological targets. enamine.net In the context of neurokinin-1 (NK-1) receptor antagonists, the introduction of a morpholine nucleus into a benzylether piperidine (B6355638) precursor was a significant step in the development of aprepitant (B1667566), leading to enhanced receptor-binding affinity. nih.gov
Role of the Morpholine Ring in Modulating Pharmacological Activity
The morpholine ring in aprepitant is not merely a passive scaffold but an active contributor to its pharmacological effects, influencing both its potency and its interaction with the NK-1 receptor.
The incorporation of the morpholine ring was a key strategic decision in the design of aprepitant, contributing significantly to its high affinity for the NK-1 receptor. nih.gov SAR studies on various NK-1 antagonists have consistently highlighted the importance of the heterocyclic core in optimizing potency. While specific quantitative data on a series of aprepitant analogues with modified morpholine rings is largely proprietary and found within extensive patent literature, the developmental history of aprepitant confirms that the morpholine-based structure was superior to earlier piperidine-based compounds in terms of receptor affinity. wikipedia.org The stereochemistry of the substituents on the morpholine ring is also crucial for potent binding. nih.gov
The morpholine ring of aprepitant plays a crucial role in correctly orienting the key pharmacophoric groups within the binding pocket of the NK-1 receptor. The bis-trifluoromethyl-phenyl group, a critical component for high-affinity binding, is stabilized in its optimal orientation by the morpholine scaffold. This precise positioning allows for the necessary hydrophobic and electronic interactions with the receptor that lead to potent antagonism. While the morpholine oxygen can act as a hydrogen bond acceptor in some contexts, in the case of aprepitant, its primary role appears to be that of a rigid scaffold that enforces the correct conformation of the pendant substituents for optimal receptor engagement.
Influence of Morpholine Substitutions on Pharmacokinetic Properties
The pharmacokinetic profile of a drug is a critical determinant of its clinical utility. The morpholine moiety in aprepitant influences its absorption, distribution, metabolism, and excretion (ADME) properties. The oral bioavailability of aprepitant is approximately 60-65%. drugbank.comnih.gov While extensive SAR data on the influence of morpholine substitutions on aprepitant's pharmacokinetics are not publicly available in detail, general principles of medicinal chemistry suggest that modifications to this ring could significantly alter properties such as lipophilicity and metabolic stability. For instance, the development of fosaprepitant (B1673561), a water-soluble phosphate (B84403) ester prodrug of aprepitant, involved modification at the morpholine nitrogen to enable intravenous administration. This highlights how targeted chemical changes on the morpholine core can be used to modulate pharmacokinetic characteristics.
A population pharmacokinetic model for aprepitant has shown that its clearance is influenced by factors such as body weight and age. nih.gov The volume of distribution at steady state is approximately 70 L, and it is highly protein-bound (>95%). drugbank.comnih.gov
| Property | Value/Description |
| Oral Bioavailability | ~60-65% drugbank.comnih.gov |
| Volume of Distribution (Vdss) | ~70 L nih.gov |
| Plasma Protein Binding | >95% drugbank.com |
| Half-life (t1/2) | 9 to 13 hours nih.gov |
This table summarizes key pharmacokinetic parameters of aprepitant.
Metabolic Stability and Chemical Modifications of the Morpholine Nucleus
Aprepitant undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.gov The morpholine ring is one of the sites of metabolic transformation. The primary metabolic pathways involving the morpholine moiety include N-dealkylation and oxidation. fda.gov
The metabolic fate of the morpholine ring can be summarized as follows:
Dehydrogenation: Oxidation of the morpholine ring can lead to the formation of an imine derivative.
Hydroxylation and Oxidation: Further oxidation can result in the formation of a lactam and a hydroxylactam derivative.
| Metabolic Reaction | Resulting Moiety |
| Dehydrogenation | Imine derivative of the morpholine ring |
| Hydroxylation/Oxidation | Lactam and hydroxylactam derivatives |
This table outlines the primary metabolic transformations of the morpholine nucleus of aprepitant.
Advanced Pharmaceutical Formulation Research
Development of Water-Soluble Prodrug Formulations
Fosaprepitant (B1673561) was developed as a water-soluble prodrug of aprepitant (B1667566), a selective neurokinin-1 (NK1) receptor antagonist. omicsonline.orgnih.govnih.gov The primary challenge with aprepitant is its very low aqueous solubility, which hindered the development of a parenteral formulation. nih.gov To overcome this, a prodrug strategy was employed. Fosaprepitant is a phosphorylated N-phosphoryl derivative of aprepitant, and this modification renders the compound freely soluble in water. nih.govnih.govresearchgate.net
The key to this approach is that following intravenous administration, the water-soluble fosaprepitant is rapidly and completely converted in the body to the active parent drug, aprepitant, by ubiquitous enzymes called phosphatases. google.comnih.govgoogle.com This bioconversion typically occurs within 30 minutes of infusion. drugs.com This formulation strategy successfully creates an intravenous alternative to oral aprepitant, which is particularly beneficial for patients who may not be able to tolerate oral medications. nih.govresearchgate.net The development of fosaprepitant as a water-soluble prodrug represents a significant advance in formulation science, allowing for the parenteral delivery of a poorly soluble but therapeutically important molecule. omicsonline.orgnih.gov
Parenteral Formulation Science (e.g., Intravenous Formulations)
The parenteral formulation of fosaprepitant is designed as a sterile, lyophilized (freeze-dried) powder in a single-dose vial. fda.govnih.gov Lyophilization is a critical manufacturing step that removes water from the formulation, which is necessary because fosaprepitant is prone to hydrolytic degradation in aqueous environments. google.comhumanjournals.com This process yields a stable, white to off-white amorphous powder that requires reconstitution before administration. fda.govomicsonline.org
For clinical use, the powder is reconstituted, typically with 5 mL of 0.9% Sodium Chloride Injection, USP. nih.govomicsonline.org The resulting solution is then further diluted in an infusion bag, commonly with 145 mL of 0.9% sodium chloride, to achieve a final concentration of 1 mg/mL for intravenous infusion. nih.govomicsonline.org
An important aspect of its parenteral formulation science is its compatibility with other solutions. Research has established that fosaprepitant is incompatible with any solutions that contain divalent cations, such as Calcium (Ca²⁺) and Magnesium (Mg²⁺). fda.govnih.govbaxterpi.com Consequently, it should not be mixed with or reconstituted in diluents like Lactated Ringer's Solution or Hartmann's Solution. fda.govnih.govbaxterpi.com Studies have also assessed its compatibility when combined in the same IV bag with other antiemetic agents, finding it generally compatible with common 5-HT3 antagonists and corticosteroids, with some exceptions like palonosetron. nih.gov
Excipient Compatibility and Role in Formulation Stability
The stability and performance of the fosaprepitant parenteral formulation rely on several key excipients. These non-active ingredients are chosen for their specific roles in the lyophilized powder and the reconstituted solution.
Commercially available formulations of fosaprepitant dimeglumine (e.g., Emend® for injection) list several inactive ingredients, each with a defined function: fda.govgoogle.com
Polysorbate 80: This excipient is a nonionic surfactant and emulsifier. nih.gov Its primary role in the formulation is to act as a solubilizing agent for aprepitant, the active metabolite. google.comgoogle.com Since fosaprepitant can degrade back to the poorly soluble aprepitant via hydrolysis, even in the solid state, polysorbate 80 is included to prevent the potential crystallization or precipitation of aprepitant particles upon reconstitution. google.com However, polysorbate 80 has been associated with hypersensitivity reactions and infusion-site adverse events. nih.govcinvanti.comnih.gov
Edetate Disodium (EDTA): This component functions as a chelating agent.
Lactose Anhydrous: This is used as a bulking agent in the lyophilized powder, providing structure and mass to the cake. google.com
Sodium Hydroxide (B78521) and/or Hydrochloric Acid: These are used to adjust the pH of the formulation to an optimal range for stability. fda.govgoogle.com
Povidone: Some formulations may utilize povidone as an excipient. nih.gov
Table 1: Excipients in Fosaprepitant Parenteral Formulations and Their Functions
| Excipient | Function | Source(s) |
|---|---|---|
| Polysorbate 80 | Surfactant, Solubilizer (for aprepitant degradant) | google.comnih.govgoogle.com |
| Edetate Disodium (EDTA) | Chelating Agent | fda.govgoogle.com |
| Lactose Anhydrous | Bulking Agent | google.com |
| Sodium Hydroxide / Hydrochloric Acid | pH Adjusting Agent | fda.govgoogle.com |
| Povidone | Excipient | nih.gov |
Physico-Chemical Stability of Prepared Formulations
The primary stability concern for fosaprepitant is its hydrolysis in aqueous media to form its poorly water-soluble parent, aprepitant. google.comgoogle.com This degradation can lead to the formation of sub-visible and visible particles, which is unacceptable for an injectable product. google.com Therefore, understanding the physico-chemical stability of reconstituted and diluted solutions is critical.
The commercial lyophilized powder is stored under refrigeration (2°C to 8°C). nih.gov According to product labeling, the reconstituted and diluted final drug solution is stable for 24 hours at ambient room temperature (at or below 25°C). fda.govnih.gov
However, more extensive research has been conducted to evaluate stability under various conditions beyond the product label, which can aid in clinical practice. One detailed study found that mixtures of fosaprepitant (150 mg) in 50 mL, 100 mL, and 250 mL of 0.9% NaCl were physically and chemically stable for extended periods. omicsonline.orgomicsonline.org Physical stability was assessed by visual inspection for color change or precipitation, while chemical stability was measured by high-performance liquid chromatography (HPLC) to determine the concentration of the remaining drug. omicsonline.orgresearchgate.net
The pH of the diluted solutions is basic, with initial mean values around 8.5 for smaller volumes and 7.95 for larger volumes. omicsonline.orgomicsonline.org
Table 2: Summary of Extended Physico-Chemical Stability of Diluted Fosaprepitant (150 mg in 0.9% NaCl)
| Storage Condition | Dilution Volume | Stability Period (≥90% of initial concentration) | Source(s) |
|---|---|---|---|
| Room Temperature (27.0 ± 0.9°C) | 50 mL, 100 mL, 250 mL | 7 days | omicsonline.orgomicsonline.org |
| Refrigerated (4.9 ± 1.5°C) | 50 mL, 100 mL, 250 mL | 7 days | omicsonline.orgomicsonline.org |
| Protected from Light (Room Temp or Refrigerated) | 50 mL, 100 mL, 250 mL | 15 days | omicsonline.org |
| Exposed to Light (Refrigerated) | Reconstituted vial (prior to dilution) | 12 days | omicsonline.orgomicsonline.org |
Novel Formulation Approaches for Improved Drug Delivery or Solubility
Research into fosaprepitant and aprepitant formulations is ongoing, with a focus on improving stability, convenience, and safety. A significant driver for this research is the desire to create formulations free of certain excipients, like polysorbate 80, which are linked to hypersensitivity reactions. google.comcinvanti.comnih.gov
Key novel approaches include:
Cyclodextrin-Based Formulations: One innovative strategy involves using cyclodextrins, which are cyclic oligosaccharides, as functional excipients. europa.eunih.gov Research has explored using cyclodextrin (B1172386) derivatives as a dual-function agent that both inhibits the hydrolysis of fosaprepitant and enhances the solubility of any aprepitant that does form. google.comgoogle.com This approach could create a more stable aqueous composition of fosaprepitant without the need for polysorbate 80. google.com Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and improving their solubility and stability. oatext.comoatext.comnih.gov
Stable Liquid Formulations: To overcome the cumbersome and time-consuming process of lyophilization and reconstitution, researchers are developing stable, ready-to-use liquid parenteral formulations. humanjournals.comgoogle.com One patented approach describes a stable liquid formulation with a pH adjusted to a range of about 7 to 13, which can remain stable despite the tendency of fosaprepitant to degrade. google.comgoogle.com
Human Serum Albumin (HSA) Formulations: Another approach involves using human serum albumin as a stabilizer for fosaprepitant. google.com In these formulations, non-covalent interactions (such as hydrogen bonding and hydrophobic interactions) between fosaprepitant/aprepitant and HSA can create a stable composition, which can be prepared as an aqueous solution or a lyophilized solid. google.com
Lipid-Based Emulsions: For the active moiety aprepitant, an injectable emulsion (CINVANTI®) has been developed. nih.gov This formulation uses lipid components with a long history of use in parenteral products instead of synthetic surfactants like polysorbate 80, offering a different safety profile. nih.gov
These novel strategies aim to enhance the product's stability profile, reduce the potential for adverse reactions associated with certain excipients, and simplify the preparation process in a clinical setting.
Q & A
Basic Research Questions
Q. What are the key safety considerations for handling Fosaprepitant Morpholine Hydrochloride in laboratory settings?
- Methodological Answer : this compound requires strict adherence to carcinogen-handling protocols. Use PPE (gloves, lab coats, goggles) and work in a fume hood to minimize inhalation exposure. Store in a locked, ventilated cabinet away from incompatible reagents (e.g., strong oxidizers). Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking immediate medical attention for ingestion/inhalation incidents .
Q. Which analytical techniques are validated for purity assessment of this compound?
- Methodological Answer : Reverse-phase HPLC with phosphate–perchlorate buffer (pH 2.5) and UV detection at 210 nm is widely used. Column selection (C18, 5 µm particle size) and mobile phase optimization (acetonitrile:buffer gradient) are critical for resolving impurities. Cross-validate results with mass spectrometry (LC-MS) to confirm molecular identity and detect degradation products .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by storing samples at 40°C/75% RH and 25°C/60% RH for 6–12 months. Use validated HPLC methods to monitor degradation products (e.g., hydrolysis byproducts in acidic/basic buffers). Include kinetic modeling (Arrhenius equation) to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?
- Methodological Answer : Replicate experiments using standardized solvent preparation (e.g., degassed water, ethanol purity >99.9%). Employ differential scanning calorimetry (DSC) to assess polymorphic forms that may influence solubility. Cross-reference with computational models (e.g., COSMO-RS) to predict solvent interactions and validate experimental results .
Q. What strategies optimize the synthesis of this compound to minimize byproduct formation?
- Methodological Answer : Use morpholine hydrochloride precursors (e.g., N-cyclohexylmorpholine hydrochloride) with controlled reaction stoichiometry. Catalytic systems like palladium on carbon (Pd/C) under hydrogen atmosphere improve yield. Monitor intermediates via in-situ FTIR to identify kinetic bottlenecks (e.g., incomplete ring closure) and adjust reaction times/temperatures accordingly .
Q. How should researchers address discrepancies in pharmacokinetic (PK) models for this compound across species?
- Methodological Answer : Conduct allometric scaling with correction factors for species-specific metabolic pathways (e.g., cytochrome P450 activity). Validate models using radiolabeled tracer studies in rodents and non-human primates. Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution differences .
Data Contradiction & Validation
Q. What protocols ensure reproducibility in this compound’s bioactivity assays?
- Methodological Answer : Standardize cell lines (e.g., HEK293 for receptor-binding assays) and use internal controls (e.g., reference inhibitors). Pre-treat samples with protease inhibitors to prevent degradation. Validate findings across independent labs using blinded data analysis to minimize bias .
Q. How can researchers differentiate between intrinsic fluorescence and assay interference in this compound studies?
- Methodological Answer : Perform fluorescence quenching experiments with acrylamide or potassium iodide. Compare emission spectra of the compound alone vs. in assay buffer. Use orthogonal detection methods (e.g., luminescence-based assays) to confirm activity independent of fluorescence artifacts .
Methodological Framework for Advanced Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
